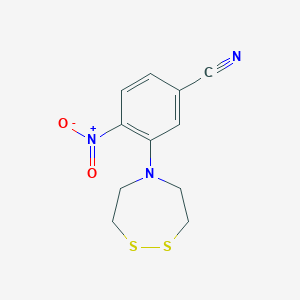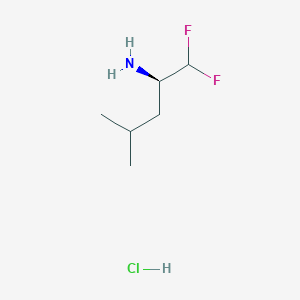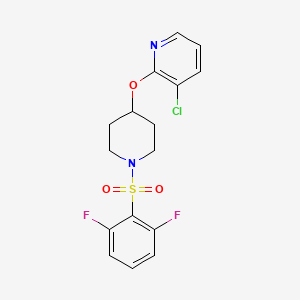![molecular formula C17H16ClN3S B2886251 5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 380346-21-4](/img/structure/B2886251.png)
5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol, commonly known as CCT, is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications.
Mechanism of Action
The mechanism of action of CCT involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. CCT also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
CCT has been shown to have various biochemical and physiological effects. Studies have shown that CCT can inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. CCT also exhibits anti-inflammatory effects and can inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the significant advantages of CCT is its potent anticancer activity, making it an attractive candidate for cancer research. However, CCT has some limitations for lab experiments, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on CCT. One potential direction is to explore the use of CCT in combination with other anticancer drugs to enhance its efficacy. Another direction is to investigate the potential use of CCT in the treatment of other diseases, such as inflammatory disorders. Additionally, further studies are needed to understand the mechanism of action of CCT and its potential toxicity in vivo.
Conclusion:
In conclusion, CCT is a chemical compound that has shown promising results in various scientific applications, particularly in cancer research. Its potent anticancer activity, anti-inflammatory effects, and inhibition of tubulin polymerization make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
Synthesis Methods
CCT can be synthesized through various methods, including the reaction of 4-chlorophenyl hydrazine with 2-isopropylphenyl isothiocyanate, followed by cyclization with triethyl orthoacetate. Another method involves the reaction of 4-chlorophenyl hydrazine with 2-isopropylphenyl isocyanate, followed by cyclization with carbon disulfide and sodium hydroxide.
Scientific Research Applications
CCT has been extensively studied for its potential use in various scientific applications. One of the most significant applications of CCT is in the field of cancer research. Studies have shown that CCT exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
properties
IUPAC Name |
3-(4-chlorophenyl)-4-(2-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-11(2)14-5-3-4-6-15(14)21-16(19-20-17(21)22)12-7-9-13(18)10-8-12/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIBAZISYHUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2886171.png)


![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2886175.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2886178.png)
![3-methyl-7-(2-methylpropyl)-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2886179.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide](/img/structure/B2886181.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B2886185.png)
![Tert-butyl N-[(8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methyl]carbamate](/img/structure/B2886188.png)
![7-(1H-imidazol-1-yl)-3-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886189.png)
